molecular formula C18H20O2 B1327721 3-(2,6-Dimethylphenyl)-2'-methoxypropiophenone CAS No. 898754-32-0

3-(2,6-Dimethylphenyl)-2'-methoxypropiophenone

Cat. No.: B1327721
CAS No.: 898754-32-0
M. Wt: 268.3 g/mol
InChI Key: NRHOBZFQNWZLNL-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)-2'-methoxypropiophenone is a useful research compound. Its molecular formula is C18H20O2 and its molecular weight is 268.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Quantum Mechanical Calculations

The study of molecular structures and quantum mechanical calculations of compounds similar to 3-(2,6-Dimethylphenyl)-2'-methoxypropiophenone has revealed insights into their vibrational frequencies, molecular geometry, and tautomeric forms. The molecular geometry and vibrational frequencies of these compounds in their ground state have been calculated using methods like B3LYP with the 6-31G(d,p) basis set. These studies are crucial for understanding the fundamental properties and behaviors of these compounds at the molecular level, which can be pivotal in various scientific applications (Alaşalvar et al., 2014).

Radical Scavenging Activities

Compounds structurally similar to this compound have been studied for their free radical scavenging activities. The radical scavenging activities of these compounds have been assessed using various assays like DPPH, DMPD+, and ABTS+. These studies are significant for the potential therapeutic applications of these compounds, especially in conditions caused by oxidative stress (Alaşalvar et al., 2014).

Photorelease Studies

Photorelease studies of related compounds have shown that certain reactions like photorelease of HCl from specific phenacyl chloride compounds occur through specific intermediates. These studies are crucial in understanding the photophysics and photochemistry of these compounds, which can have applications in fields like material sciences and photodynamic therapy (Pelliccioli et al., 2001).

Spectroscopic and Electrochemical Properties

The spectroscopic and electrochemical properties of compounds related to this compound have been explored. These studies involve understanding the solvatochromic behavior, acid-base properties, and redox processes of these compounds. Such research is pivotal for the application of these compounds in areas like sensors, indicators, and organic electronic devices (Sarma et al., 2007).

Biochemical Analysis

Biochemical Properties

3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between 3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of 3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth and differentiation . Additionally, 3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone can alter gene expression by interacting with transcription factors, leading to changes in the production of proteins that are vital for cellular function .

Molecular Mechanism

At the molecular level, 3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, thereby influencing biochemical pathways. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing them from catalyzing reactions . Additionally, 3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone can affect gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone is relatively stable under controlled conditions, but it can degrade over time when exposed to light or heat . This degradation can lead to a decrease in its efficacy and potential changes in its biochemical properties .

Dosage Effects in Animal Models

The effects of 3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing certain biochemical pathways or improving cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of metabolic processes . It is essential to determine the optimal dosage to maximize the benefits while minimizing the risks associated with the compound .

Metabolic Pathways

3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of metabolites that may have different biochemical properties and effects compared to the parent compound . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and its potential impact on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of the compound within specific tissues or cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s distribution and its potential effects on different tissues .

Subcellular Localization

The subcellular localization of 3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of 3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone is essential for elucidating its precise mechanisms of action and potential effects on cellular processes .

Properties

IUPAC Name

3-(2,6-dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13-7-6-8-14(2)15(13)11-12-17(19)16-9-4-5-10-18(16)20-3/h4-10H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHOBZFQNWZLNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644773
Record name 3-(2,6-Dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-32-0
Record name 1-Propanone, 3-(2,6-dimethylphenyl)-1-(2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,6-Dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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